

Whitepaper: Structural Elucidation of C17H18ClN3O4 by Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333

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Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution. This technical guide provides an in-depth, hypothetical case study on the complete structural characterization of a novel compound with the molecular formula **C17H18ClN3O4**. We present a systematic approach, detailing experimental protocols, comprehensive data analysis of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra, and logical workflows. All spectral data, while hypothetical, is simulated to be internally consistent and representative of a real-world analysis, providing a practical guide for professionals in the field.

Introduction and Initial Analysis

A novel compound was synthesized with the molecular formula **C17H18ClN3O4**, as determined by high-resolution mass spectrometry (HRMS). The first step in structural elucidation is to determine the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

- Degree of Unsaturation (DoU) Calculation: $\text{DoU} = \text{C} - (\text{H}/2) - (\text{X}/2) + (\text{N}/2) + 1$ $\text{DoU} = 17 - (18/2) - (1/2) + (3/2) + 1$ $\text{DoU} = 17 - 9 - 0.5 + 1.5 + 1 = 10$

A DoU of 10 suggests the presence of multiple rings and/or double/triple bonds, likely including at least one aromatic system. Based on the synthesis, which utilized a known pharmaceutical intermediate, the proposed structure for elucidation is (S)-4-(4-((5-((3-chloroprop-2-yn-1-yl)amino)methyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

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This guide will walk through the process of confirming this structure using a full suite of NMR experiments.

Experimental Protocols

Detailed and standardized methodologies are critical for acquiring high-quality, reproducible NMR data.

2.1. Sample Preparation

- Approximately 5-10 mg of the **C17H18ClN3O4** sample was accurately weighed and dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was vortexed for 30 seconds to ensure homogeneity.
- The resulting solution was filtered through a glass wool plug into a 5 mm NMR tube.
- The NMR tube was capped and carefully cleaned before insertion into the spectrometer.

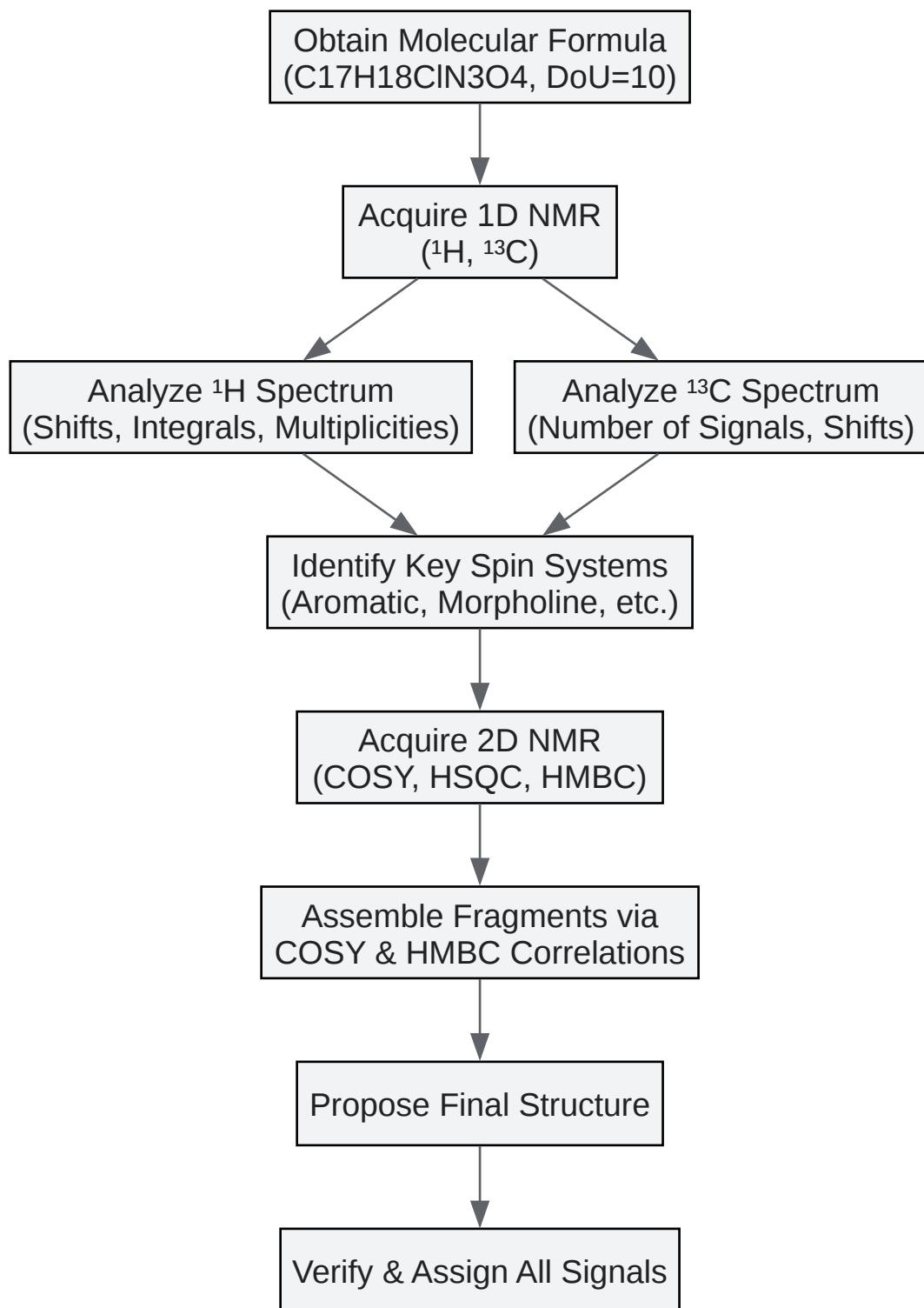
2.2. NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- ^1H NMR: A standard proton experiment was run with a 90° pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.
- ^{13}C NMR: A proton-decoupled carbon experiment ($^{13}\text{C}\{^1\text{H}\}$) was performed with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
- COSY (Correlation Spectroscopy): A gradient-selected, double-quantum filtered COSY (gDQF-COSY) experiment was performed to identify ^1H - ^1H spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment was run to identify one-bond ^1H - ^{13}C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was performed to identify long-range (typically 2-3 bond) ^1H - ^{13}C correlations. The long-range coupling delay was optimized for a J-coupling of 8 Hz.

NMR Data Presentation and Interpretation

The following sections detail the analysis of the acquired NMR spectra. The logical workflow for this process is illustrated below.



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A high-level workflow for NMR-based structural elucidation.

3.1. ¹H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-1	7.55	d, $J=8.9$ Hz	2H	Aromatic (AA'BB')
H-2	7.40	d, $J=8.9$ Hz	2H	Aromatic (AA'BB')
H-3	4.90	m	1H	Oxazolidinone CH
H-4	4.25	s	2H	Morpholine - CH ₂ -N
H-5	4.20	t, $J=9.0$ Hz	1H	Oxazolidinone CH ₂
H-6	3.95	dd, $J=9.0, 6.0$ Hz	1H	Oxazolidinone CH ₂
H-7	3.75	t, $J=5.0$ Hz	2H	Morpholine - CH ₂ -O
H-8	3.65	t, $J=5.0$ Hz	2H	Morpholine -O- CH ₂ -C=O
H-9	3.50	s	2H	Alkyne -CH ₂ -Cl
H-10	3.00	m	2H	Amine -CH ₂ -N
H-11	2.50 (br s)	br s	1H	Amine NH

3.2. ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
167.5	C=O	Morpholine Amide
154.0	C=O	Oxazolidinone Carbamate
138.0	C	Aromatic C-N
133.0	C	Aromatic C-C
127.0	CH	Aromatic CH
119.5	CH	Aromatic CH
82.1	C	Alkyne C-Cl
75.5	C	Alkyne C-CH ₂
71.0	CH	Oxazolidinone CH
66.5	CH ₂	Morpholine -CH ₂ -O
50.5	CH ₂	Morpholine -CH ₂ -N
48.0	CH ₂	Oxazolidinone CH ₂
45.0	CH ₂	Amine -CH ₂ -N
35.0	CH ₂	Alkyne -CH ₂ -Cl

3.3. 2D NMR Correlation Analysis

2D NMR is essential for assembling the molecular fragments identified from 1D spectra.

- COSY:
 - A strong correlation was observed between the aromatic protons at 7.55 ppm (H-1) and 7.40 ppm (H-2), confirming the para-substituted AA'BB' spin system.
 - Correlations within the morpholine ring were seen between H-7 (3.75 ppm) and H-8 (3.65 ppm).

- The oxazolidinone spin system was confirmed by correlations between H-3 (4.90 ppm), H-5 (4.20 ppm), and H-6 (3.95 ppm).
- HSQC:
 - This experiment correlated every proton signal (except the exchangeable NH) to its directly attached carbon, confirming the assignments listed in the tables above. For example, the aromatic proton signal at 7.55 ppm correlated with the carbon signal at 127.0 ppm.
- HMBC:
 - HMBC is crucial for connecting non-coupled fragments. Key correlations confirming the proposed structure are visualized below.
 - Key Correlation 1 (Aromatic to Morpholine): The morpholine protons H-4 (4.25 ppm) showed a 3-bond correlation to the aromatic quaternary carbon at 138.0 ppm, linking the morpholine ring to the phenyl group.
 - Key Correlation 2 (Aromatic to Oxazolidinone): The aromatic protons H-1 (7.55 ppm) showed a 3-bond correlation to the oxazolidinone CH carbon at 71.0 ppm, confirming the N-phenyl substitution on the oxazolidinone ring.
 - Key Correlation 3 (Side Chain Connectivity): The oxazolidinone CH proton H-3 (4.90 ppm) showed correlations to the amine-adjacent CH₂ carbon (45.0 ppm) and the oxazolidinone CH₂ carbon (48.0 ppm), establishing the attachment of the aminomethyl side chain.
 - Key Correlation 4 (Alkyne Group): The alkyne-adjacent CH₂ protons H-9 (3.50 ppm) showed a 2-bond correlation to the alkyne carbon at 75.5 ppm and a 3-bond correlation to the amine CH₂ carbon at 45.0 ppm, confirming the structure of the N-propargyl chloride moiety.

Key 2D NMR Correlations

Ar-H
(δ H 7.55)

HMBC

Oxazolidinone
CH (δ H 4.90)

COSY

Amine
CH₂ (δ H 3.00)

COSY

Alkyne
CH₂ (δ H 3.50)

Alkyne C
(δ C 75.5)

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Key COSY and HMBC correlations confirming fragment connectivity.

Conclusion

The comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra provides unambiguous and internally consistent evidence for the proposed structure. The chemical shifts, integration, coupling patterns, and crucial long-range HMBC correlations all converge to confirm the identity of the **C17H18ClN3O4** compound as (S)-4-(4-(((3-chloroprop-2-yn-1-yl)amino)methyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. This

systematic approach demonstrates the power of modern NMR spectroscopy as an indispensable tool in chemical research and drug development, enabling the precise structural characterization of novel chemical entities.

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